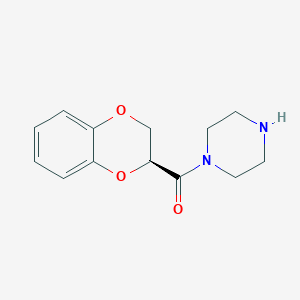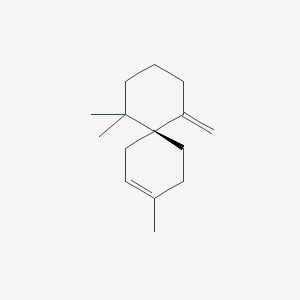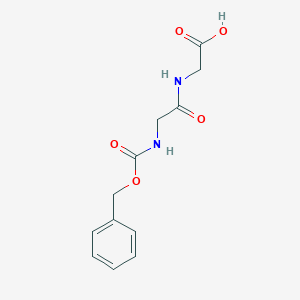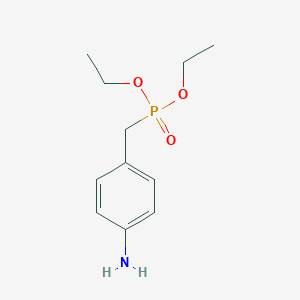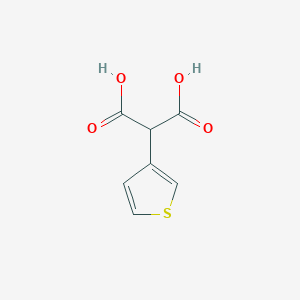
3-Thiophenemalonic acid
Übersicht
Beschreibung
3-Thiophenemalonic acid is a chemical compound related to the thiophene family, which is known for its applications in various fields such as materials science and pharmaceuticals. The compound features a thiophene ring, which is a five-membered sulfur-containing heterocycle, and malonic acid substituents that provide additional reactivity and functionalization possibilities.
Synthesis Analysis
The synthesis of 3-thiophenemalonic acid derivatives has been explored in several studies. For instance, a synthesis process for 3-thienylmalonic acid, a key intermediate for semi-synthetic β-lactam antibiotics like ticarcillin sodium, has been developed. The optimized conditions involve the conversion of 3-bromothiophene to 3-iodothiophene using CuI in quinoline, with a significant yield improvement reported . Additionally, synthetic routes for various thiophene derivatives have been established, such as the synthesis of poly(2-thiophen-3-yl-malonic acid), which is a polythiophene with two carboxylic acids per repeating unit . Another study reports the synthesis of 3,4-bis(trimethylsilyl)thiophene, which serves as a versatile building block for constructing unsymmetrically 3,4-disubstituted thiophenes .
Molecular Structure Analysis
The molecular structure of thiophene derivatives has been extensively studied using both experimental and theoretical methods. For poly(2-thiophen-3-yl-malonic acid), FTIR and (1)H NMR were used to investigate the chemical structure, while quantum mechanical calculations helped determine the molecular conformation. The inter-ring dihedral angles were found to be pH-dependent, affecting the polymer's solubility and conformation . In another study, the structural and electronic properties of 3-thiophene acetic acid were analyzed using DFT calculations, revealing good agreement with experimental molecular geometry and providing insights into the stability of crystal packing through intermolecular interactions .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions that expand their application potential. For example, the polythiophene derivative mentioned earlier can change its conformation in response to pH, which is crucial for its solubility and potential use in selective membranes . The synthesis of 3,4-bis(trimethylsilyl)thiophene allows for subsequent reactions such as palladium-catalyzed cross-coupling to yield various disubstituted thiophenes . Additionally, the reactivity of thiophene derivatives towards cycloaddition and other reactions has been demonstrated, leading to the formation of complex structures like benzo[c]thiophene derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. Poly(2-thiophen-3-yl-malonic acid) exhibits good thermal stability with a decomposition temperature above 215 degrees Celsius and an electrical conductivity characteristic of semiconductor materials. Its solubility in aqueous base and the presence of carboxylic acid groups make it suitable for applications in electrodialysis and wastewater treatment . The electronic properties of 3-thiophene acetic acid have been explored through TD-DFT, revealing information about HOMO, LUMO, and excitation energy values, which are important for understanding the compound's reactivity and potential as an inhibitor of human monoamine oxidase .
Wissenschaftliche Forschungsanwendungen
1. Corrosion Inhibition
- Application Summary : 3-Thiophenemalonic acid (3TMA) has been studied for its potential as a corrosion inhibitor for copper. This is particularly relevant in environments where copper is exposed to solutions of sodium chloride and sulfuric acid .
- Methods of Application : The heterocyclic organic molecule was tested experimentally as a corrosion inhibitor of copper in two different concentrations (0.01 M and 0.001 M) in 0.5 M solutions of sodium chloride and sulfuric acid by AC electrochemical and DC techniques .
- Results : The results showed that the organic compound was adsorbed chemically on the copper surface, and the inhibitions mechanism was both anodic and cathodic. The corrosion mechanism was under mixed control: charge transfer from metal to the environment through the double electrochemical layer, and diffusion processes .
2. Perovskite Solar Cells
- Application Summary : 3-Thiophenemalonic acid (3TMA) has been used as an additive in the development of perovskite solar cells. It has been found to enhance the performance of these cells .
- Methods of Application : The 3TMA additive, which possesses thiol and carboxyl functional groups, was used to convert PbI2, PbCl2, and CH3NH3I to CH3NH3PbI3 completely .
- Results : This strategy was effective in regulating the kinetics of crystallization and improving the crystallinity of the light-absorbing layer under high relative humidity (RH) conditions (30–50%). As a result, the 3TMA additive increases the yield of the power conversion efficiency (PCE) from 14.9 to 16.5% and its stability under the maximum power point .
3. Synthesis of Ticarcillin
- Application Summary : 3-Thiophenemalonic acid (3-TMA) is used as an important side chain intermediate in the synthesis of Ticarcillin, a carboxypenicillin antibiotic .
- Methods of Application : The synthesis begins by making the monobenzyl ester of 3-Thienylmalonic acid, converting this to the acid chloride with SOCl2, and condensing it with 6-Aminopenicillanic acid (6-APA). Hydrogenolysis (Pd/C) completes the synthesis of Ticarcillin .
- Results : Ticarcillin is a penicillin antibiotic that is effective against Gram-negative bacteria, particularly Pseudomonas aeruginosa and Proteus vulgaris .
4. Inhibition of Mammalian Serine Racemase
- Application Summary : 3-Thiophenemalonic acid is used to prepare malonate-based inhibitors of mammalian serine racemase .
- Methods of Application : The exact methods of application are not specified in the sources, but typically involve biochemical assays to test the inhibitory activity of the compound .
- Results : The inhibition of serine racemase can help regulate the NMDA receptor transmission and prevent serine isomerization occurring in proteins in certain pathological conditions .
5. Electrochemical Sensor for Tryptamine
- Application Summary : 3-Thiophenemalonic acid (3-TMA) has been used to develop a molecularly imprinted electrochemical sensor for the detection of tryptamine .
- Methods of Application : Molecularly imprinted polymers (MIPs) were synthesized by electropolymerization using 3-TMA as a functional monomer, and tryptamine as the template molecule . Cyclic voltammetry (CV) and chronoamperometry were used to characterize the electrochemical behavior of the developed sensor .
- Results : The sensor had a linear response to tryptamine concentration from 6.0 × 10^-8 mol L^-1 to 3.0 × 10^-5 mol L^-1, with a limit of detection (LOD) of 4.17 × 10^-8 mol L^-1 . The sensor exhibited good selectivity for tryptamine, as well as good stability and repeatability .
6. Electrochemical Sensor for Terbuthylazine
- Application Summary : 3-Thiophenemalonic acid (3-TMA) has been used to develop a high sensitive sensor for the determination of terbuthylazine (TBA), a selective herbicide of the triazine family .
- Methods of Application : The sensor was fabricated by molecularly imprinted technology. The polymeric film was obtained on the gold electrode surface by electrocopolymerization of 3-TMA in the presence of the template molecule of TBA .
- Results : The response of the imprinted sensor to TBA was linearly proportional to its concentration over the range 2.5 × 10^-7 mol/L to 1.2 × 10^-4 mol/L, with high sensitivity, good stability and reproducibility . The method has been successfully applied to the determination of TBA in real samples, with a recovery ranging from 71.2% to 84.9% and a detection limit of 2.0 × 10^-8 mol/L .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-thiophen-3-ylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S/c8-6(9)5(7(10)11)4-1-2-12-3-4/h1-3,5H,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOOGCQWQFRJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066675 | |
| Record name | Propanedioic acid, 3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Thiophenemalonic acid | |
CAS RN |
21080-92-2 | |
| Record name | 3-Thiophenemalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Thiophen-3-yl)propanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021080922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, 2-(3-thienyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, 3-thienyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophene-3-malonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.165 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(THIOPHEN-3-YL)PROPANEDIOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK6MPZ6HAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

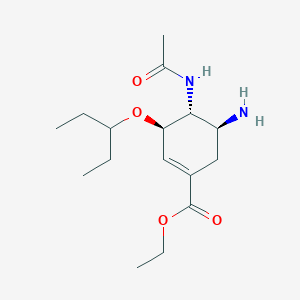
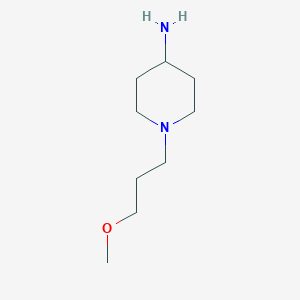
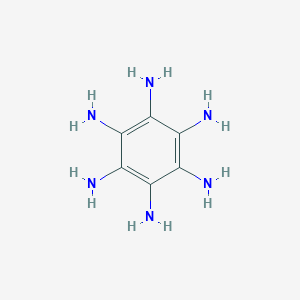
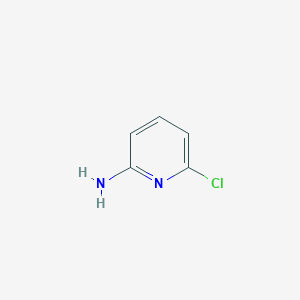
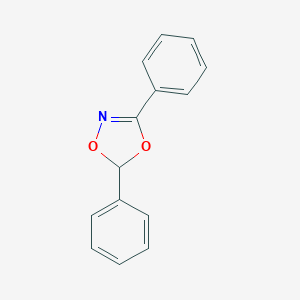
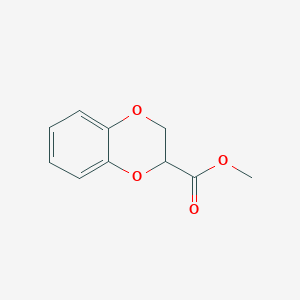
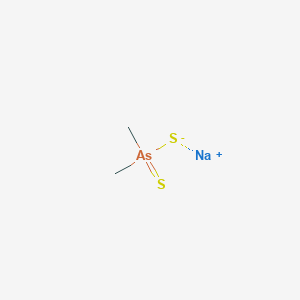
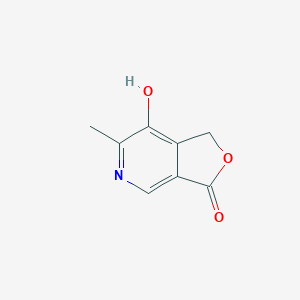
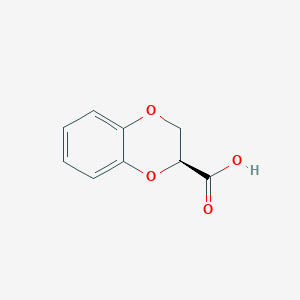
![2-(Piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B103876.png)
